Nonyl dibromoacetate Nonyl dibromoacetate
Brand Name: Vulcanchem
CAS No.: 90146-90-0
VCID: VC19240768
InChI: InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3
SMILES:
Molecular Formula: C11H20Br2O2
Molecular Weight: 344.08 g/mol

Nonyl dibromoacetate

CAS No.: 90146-90-0

Cat. No.: VC19240768

Molecular Formula: C11H20Br2O2

Molecular Weight: 344.08 g/mol

* For research use only. Not for human or veterinary use.

Nonyl dibromoacetate - 90146-90-0

Specification

CAS No. 90146-90-0
Molecular Formula C11H20Br2O2
Molecular Weight 344.08 g/mol
IUPAC Name nonyl 2,2-dibromoacetate
Standard InChI InChI=1S/C11H20Br2O2/c1-2-3-4-5-6-7-8-9-15-11(14)10(12)13/h10H,2-9H2,1H3
Standard InChI Key OUNRDEORJCFABV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCOC(=O)C(Br)Br

Introduction

Structural and Molecular Characteristics

Nonyl dibromoacetate belongs to the class of alkyl dibromoacetates, which feature two bromine atoms on the α-carbon of the acetate group. The nonyl chain (C9_9H19_{19}) introduces significant hydrophobicity, influencing solubility and reactivity. Key molecular parameters inferred from analogs include:

  • Molecular Formula: C11_{11}H20_{20}Br2_2O2_2

  • Molecular Weight: 344.09 g/mol (calculated from atomic masses)

  • IUPAC Name: Nonyl 2,2-dibromoacetate

Comparatively, ethyl dibromoacetate (C4_4H6_6Br2_2O2_2) shares the dibromoacetate core but differs in ester chain length, resulting in a lower molecular weight (245.90 g/mol) . The extended alkyl chain in nonyl dibromoacetate likely enhances its lipophilicity, as evidenced by the octanol-water partition coefficient (log P) trends in homologous series.

Synthesis Pathways

Esterification of Dibromoacetic Acid

A plausible route involves the esterification of dibromoacetic acid with nonanol under acidic conditions. This method mirrors the synthesis of ethyl dibromoacetate, where dibromoacetic acid reacts with ethanol in the presence of sulfuric acid . For nonyl dibromoacetate, the reaction can be represented as:

Br2CHCOOH+C9H19OHH+Br2CHCOO(C9H19)+H2O\text{Br}_2\text{CHCOOH} + \text{C}_9\text{H}_{19}\text{OH} \xrightarrow{\text{H}^+} \text{Br}_2\text{CHCOO}(\text{C}_9\text{H}_{19}) + \text{H}_2\text{O}

Halogenation of Nonyl Acetate

Alternative approaches may involve brominating nonyl acetate using bromine (Br2_2) or brominating agents like phosphorus tribromide (PBr3_3). This method is less common due to challenges in controlling di-substitution but has precedent in the synthesis of dibromo derivatives .

Purification Challenges

As observed in phosphine oxide-based amphiphiles, macrocyclization and purification of brominated esters often require chromatographic techniques or recrystallization from nonpolar solvents. The nonyl chain’s hydrophobicity complicates aqueous workup, necessitating organic-phase extraction.

Physicochemical Properties

While experimental data for nonyl dibromoacetate are scarce, extrapolations from analogs suggest:

PropertyNonyl Dibromoacetate (Predicted)Ethyl Dibromoacetate Nonyl Bromoacetate
Boiling Point (°C)290–310215–217265–270
Density (g/cm³)1.45–1.501.821.28
Solubility in WaterInsolubleSlightly solubleInsoluble
log P4.2–4.52.13.8

The compound’s low water solubility and high log P align with its potential as a hydrophobic reagent in organic synthesis.

Applications in Organic Synthesis

Alkylating Agent

Future Research Directions

  • Synthetic Optimization: Developing catalytic esterification methods to improve yields and reduce byproducts.

  • Surfactant Applications: Evaluating critical micelle concentration (CMC) and emulsification efficiency in non-aqueous systems.

  • Toxicology Studies: Assessing acute and chronic toxicity in model organisms to establish safety guidelines.

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